molecular formula C15H14O B7856780 10,11-Dihydro-5H-dibenzo[a,d][7]annulen-1-ol

10,11-Dihydro-5H-dibenzo[a,d][7]annulen-1-ol

Cat. No.: B7856780
M. Wt: 210.27 g/mol
InChI Key: FAAPTPDNTLVVNO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Dibenzo[a,d]google.comannulene Chemistry

The intellectual origins of dibenzo[a,d] google.comannulene chemistry are intertwined with the broader history of annulenes—monocyclic hydrocarbons with conjugated double bonds. The concept of aromaticity, first successfully described for benzene (B151609) ( nih.govannulene) by Hückel's rule, spurred chemists to synthesize and study larger ring systems. wikipedia.org Professor Franz Sondheimer was a key figure in this field, pioneering the synthesis of a series of large, conjugated cyclic molecules which he termed "annulenes" to simplify their nomenclature. chemistrysteps.com

The development of dibenzannulated systems, where benzene rings are fused to the central annulene, followed. These structures were of immediate interest, particularly in the mid-20th century, as researchers explored how benzo-fusion would alter the electronic and conformational properties of the central ring. The synthesis of the ketone derivative, 10,11-Dihydro-5H-dibenzo[a,d] google.comannulen-5-one, commonly known as dibenzosuberone (B195587), became a critical step. Patented processes, such as the cyclocondensation of dibenzyl-o-carboxylic acid using catalysts like polyphosphoric acid, provided key intermediates for further research. google.com This accessibility paved the way for the creation of a vast library of derivatives and their subsequent investigation, most notably in the field of medicinal chemistry as potential tricyclic antidepressants. mdpi.com

Structural Features and Significance of the 10,11-Dihydro-5H-dibenzo[a,d]google.comannulene Core in Organic Chemistry

The defining feature of the 10,11-Dihydro-5H-dibenzo[a,d] google.comannulene core is its non-planar, three-dimensional structure. The central seven-membered ring is not aromatic and adopts a twisted or boat-like conformation to minimize steric strain. researchgate.net This partial saturation at the 10 and 11 positions creates an ethylene (B1197577) bridge (–CH₂–CH₂–) that locks the two phenyl rings into a skewed arrangement.

This distinct geometry is of great significance in organic chemistry for several reasons:

Stereochemical Complexity: The non-planar structure creates a scaffold with specific spatial arrangements, making it a valuable template for designing molecules that can interact with biological targets in a highly selective, three-dimensional manner. nih.gov

Conformational Dynamics: The central ring can undergo conformational inversion, a process that can be studied using techniques like NMR spectroscopy. The rate of this inversion is influenced by the nature and position of substituents on the ring system. researchgate.net

Synthetic Intermediate: The core structure serves as a versatile starting point for more complex polycyclic aromatic systems. For instance, acid-catalyzed reactions of epoxide derivatives of the scaffold can lead to the formation of acenes and other complex polycyclic aromatic hydrocarbons through rearrangements and cyclizations. nih.gov

The physical properties of key derivatives underscore the scaffold's utility as a chemical building block. Dibenzosuberone, the ketone precursor to many alcohols in this family, is a well-characterized solid at room temperature.

Physicochemical Properties of 10,11-Dihydro-5H-dibenzo[a,d] google.comannulen-5-one (Dibenzosuberone)
PropertyValueReference
CAS Number1210-35-1 alfachemch.combldpharm.com
Molecular FormulaC₁₅H₁₂O alfachemch.com
Molecular Weight208.25 g/mol alfachemch.com
Melting Point32-34 °C alfachemch.com
Boiling Point148 °C at 0.3 mm Hg alfachemch.com
Density1.156 g/mL at 25 °C alfachemch.com

Overview of Academic Research Areas Pertaining to the Dibenzo[a,d]google.comannulene System

Academic and industrial research on the dibenzo[a,d] google.comannulene system has been robust, primarily driven by its applications in medicinal chemistry.

Central Nervous System Agents: The scaffold is a cornerstone of many tricyclic antidepressants. mdpi.com Derivatives such as Amineptine feature the 10,11-dihydro-5H-dibenzo[a,d] google.comannulene core. nih.gov The unique V-shape of the tricyclic system allows for interaction with neurotransmitter transporters, which is central to their therapeutic effect.

Anticancer Research: More recently, related benzo google.comannulene structures have been investigated as selective estrogen receptor degraders (SERDs). acs.orgnih.gov These molecules are designed to target and destroy estrogen receptors, a key strategy in combating certain types of breast cancer. nih.gov

Materials Science and Supramolecular Chemistry: The rigid, three-dimensional nature of the dibenzannulene framework makes it an attractive building block for creating larger, well-defined molecular architectures. Research has explored its use in constructing novel polycyclic aromatic hydrocarbons with unique electronic and photophysical properties. nih.gov

Theoretical and Conformational Analysis: The conformational flexibility of the seven-membered ring has made the 10,11-dihydro-5H-dibenzo[a,d] google.comannulene system a subject of theoretical and computational studies. Researchers have used methods like NMR spectroscopy and semi-empirical calculations to investigate the energetics of ring inversion and the influence of different functional groups on the molecule's preferred shape. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-15-7-3-6-13-10-12-5-2-1-4-11(12)8-9-14(13)15/h1-7,16H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAPTPDNTLVVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC3=CC=CC=C31)C=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 10,11 Dihydro 5h Dibenzo A,d 1 Annulen 1 Ol and Analogous Structures

Strategies for the Construction of the Dibenzo[a,d]annulene Ring System

The formation of the central seven-membered cycloheptene ring fused to two benzene (B151609) rings is the critical step in synthesizing this class of compounds. The primary strategies involve intramolecular cyclization reactions, which create the ring from a single, appropriately functionalized molecule.

A cornerstone in the synthesis of the dibenzo[a,d]annulene skeleton is the acid-catalyzed intramolecular cyclization of dibenzyl-o-carboxylic acids. This method is widely used to produce 10,11-dihydro-5H-dibenzo[a,d]annulen-5-one (dibenzosuberone), a key intermediate for many derivatives. The reaction typically involves heating the carboxylic acid precursor with a strong acid catalyst, which promotes an electrophilic attack from the carboxylic acid group (or its activated form) onto the adjacent benzene ring, closing the seven-membered ring.

Polyphosphoric acid (PPA) is a frequently employed catalyst for this transformation. The process involves the cyclocondensation of the dibenzyl-o-carboxylic acid at elevated temperatures. Alternative catalysts include other strong acids like toluenesulfonic acid. The general scheme for this key cyclization is presented below.

Table 1: Catalysts and Conditions for Cyclization of Dibenzyl-o-carboxylic Acid

CatalystTemperatureReaction TimePurity of Product
Polyphosphoric Acid (PPA)240 °C1.5 hours99.6%
Polyphosphoric Acid (PPA)240 °C7 hours99.1%
Toluenesulfonic Acid240 °C1.75 hoursNot specified

More recent developments have explored cationic carbocyclization routes. For instance, a Brønsted acid-catalyzed cyclization of specific ortho-alkenyl-ortho'-alkynylbiaryls has been shown to selectively produce dibenzo-fused seven-membered rings. This reaction proceeds through a vinyl cation intermediate, which is subsequently trapped to complete the ring formation.

Annulation strategies involve the formation of a new ring by fusing it to an existing aromatic system. Intramolecular Friedel-Crafts reactions are a primary example of this approach and represent one of the most direct methods for constructing the dibenzo[a,d]annulene scaffold. This reaction can be categorized as either an acylation or an alkylation.

In the context of forming the key ketone precursor, dibenzosuberone (B195587), the reaction is an intramolecular Friedel-Crafts acylation. It begins with a precursor molecule that contains a benzene ring and a side chain terminating in an acyl chloride. In the presence of a Lewis acid catalyst (e.g., AlCl₃), the acyl group is activated and acts as an electrophile, attacking the benzene ring to form the seven-membered ring. This method is advantageous for its efficiency in building the cyclic ketone

Stereoselective and Asymmetric Synthesis of Chiral 10,11-Dihydro-5H-dibenzo[a,d]researchgate.netannulen-1-ol Derivatives

The generation of specific stereoisomers is a critical challenge in the synthesis of complex cyclic molecules. In the context of the 10,11-dihydro-5H-dibenzo[a,d] researchgate.netannulene system, stereoselectivity can be achieved through various reactions, including the reduction of carbonyl groups within the seven-membered ring.

A key approach to introducing hydroxyl groups with specific stereochemistry involves the reduction of a ketone precursor. Research into the synthesis of related benzo researchgate.netannulene derivatives has demonstrated the stereoselective outcomes of such reductions. For instance, the reaction of 6,7,8,9-tetrahydro-1,2-dimethoxy-6-propionamido-5H-benzo researchgate.netannulen-5-one with sodium borohydride yields a mixture of both cis- and trans- diols. nih.gov This reaction highlights the formation of diastereomers depending on the face of the carbonyl group attacked by the hydride reagent. The subsequent separation of these isomers allows for the isolation of stereochemically pure compounds, which can be further modified. nih.gov

The table below summarizes the stereochemical outcome of the reduction of a benzo researchgate.netannulen-5-one derivative, illustrating the principle of stereoselective synthesis within this structural class.

Table 1: Stereoselective Reduction of a Benzo researchgate.netannulen-5-one Precursor

Precursor Compound Reagent Product(s) Stereochemistry
6,7,8,9-Tetrahydro-1,2-dimethoxy-6-propionamido-5H-benzo researchgate.netannulen-5-one Sodium Borohydride (NaBH₄) trans-6,7,8,9-Tetrahydro-5-hydroxy-1,2-dimethoxy-6-propionamido-5H-benzo researchgate.netannulen-5-ol trans

While specific examples of asymmetric synthesis yielding enantiomerically enriched 10,11-dihydro-5H-dibenzo[a,d] researchgate.netannulen-1-ol are not prominently detailed in the surveyed literature, the principles of asymmetric catalysis are broadly applicable. Chiral catalysts or reagents can be employed to influence the stereochemical course of key bond-forming reactions, leading to the preferential formation of one enantiomer over the other.

Total Synthesis of Complex Molecules Incorporating the Dibenzo[a,d]researchgate.netannulene Core

The 6-7-6 tricyclic dibenzo[a,d] researchgate.netannulene system is a privileged structure found in a number of biologically active natural products and their analogues, most notably the allocolchicinoids. goettingen-research-online.denih.gov The total synthesis of these complex molecules provides a platform for developing and showcasing novel synthetic strategies for the construction of the challenging seven-membered ring.

Synthesis of Allocolchicinoid Analogues:

Allocolchicinoids are structurally related to the potent antimitotic agent colchicine but possess the more stable dibenzo[a,d] researchgate.netannulene core instead of the tropolone ring system. Their synthesis has been a subject of significant interest.

One innovative strategy involves a cascade radical addition of biarylynones with diethylphosphite. goettingen-research-online.de This method utilizes a phosphorus-centered radical to initiate a 7-endo-trig cyclization, a type of reaction that is often challenging, to efficiently form the seven-membered ring. goettingen-research-online.de This approach allows for the facile assembly of a variety of functionalized dibenzocycloheptanones. A key feature of this methodology is a subsequent traceless dephosphorylation step, which removes the phosphorus group to yield the final desired product. goettingen-research-online.de This strategy was successfully applied to the concise synthesis of an analogue of N-acetylcolchicinol methyl ether (NSC 51046), a biorelevant allocolchicinoid. goettingen-research-online.de

Another successful total synthesis approach to allocolchicinoids with novel oxepine and azepine B-rings begins with simple and inexpensive benzaldehyde derivatives. nih.gov The key steps in this multistep synthesis include:

Biaryl-coupling: A Ziegler-Ullmann reaction is used to form the central biphenyl bond, linking the two aromatic precursors. nih.gov

Cannizzaro Reaction: A subsequent highly regioselective Cannizzaro reaction on a dicarbaldehyde intermediate generates a key hydroxymethyl carboxylic acid. nih.gov

Ring Closure: The seven-membered ring is then formed via acid-catalyzed intramolecular cyclization, leading to the formation of a lactone, which serves as a key intermediate for the dibenzo[a,d] researchgate.netannulene core. nih.gov

The table below outlines some key reactions used in the total synthesis of complex molecules containing the dibenzo[a,d] researchgate.netannulene core.

Table 2: Key Synthetic Reactions for Dibenzo[a,d] researchgate.netannulene Core in Complex Molecules

Synthetic Target Class Key Ring-Forming Strategy Starting Materials Reference
Allocolchicinoids 7-endo-trig radical cyclization Biarylynones, Diethylphosphite goettingen-research-online.de

These synthetic endeavors not only provide access to complex and medicinally relevant molecules but also drive the development of new chemical reactions and strategies for the construction of challenging molecular architectures.

Chemical Transformations and Reactivity of 10,11 Dihydro 5h Dibenzo A,d 1 Annulen 1 Ol and Its Derivatives

Reactions Involving the Hydroxyl Group at C-1

The secondary benzylic hydroxyl group at the C-1 position is a key site for functionalization and further chemical manipulation.

Functionalization via Etherification and Esterification

The hydroxyl group of 10,11-Dihydro-5H-dibenzo[a,d] thermofisher.comannulen-1-ol can readily undergo etherification and esterification reactions, common transformations for secondary alcohols.

Etherification: The formation of ethers from alcohols can be achieved under various conditions. For a secondary benzylic alcohol like the title compound, standard Williamson ether synthesis conditions, involving deprotonation with a base followed by reaction with an alkyl halide, would be applicable.

Esterification: The conversion of the C-1 hydroxyl group to an ester can be accomplished through several methods. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common approach. rug.nlresearchgate.net Alternatively, for more sensitive substrates or to achieve higher yields, the use of more reactive acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine (B92270) is effective. nih.gov The esterification of benzylic alcohols with acetic acid has been studied using various catalysts, including zeolites and sulfated metal-incorporated MCM-48, which can offer high selectivity and reusability. researchgate.netnih.gov

Table 1: Representative Esterification Methods for Secondary Benzylic Alcohols

Method Reagents Catalyst Typical Conditions Ref.
Fischer Esterification Carboxylic Acid Strong Acid (e.g., H₂SO₄) Reflux in toluene rug.nl
Acylation Acid Chloride/Anhydride Base (e.g., Pyridine) Room temperature or gentle heating nih.gov
Zeolite Catalysis Acetic Acid Hβ, HY, HZSM5 Liquid phase, varied molar ratios researchgate.net
Sulfated Metal-Incorporated MCM-48 Acetic Acid S-Fe-MCM-48 60 °C, solvent-free nih.gov

Oxidation Reactions and Subsequent Transformations

The secondary benzylic alcohol moiety in 10,11-Dihydro-5H-dibenzo[a,d] thermofisher.comannulen-1-ol can be oxidized to the corresponding ketone, 1-keto-10,11-dihydro-5H-dibenzo[a,d] thermofisher.comannulene. A variety of modern and classical oxidation methods are suitable for this transformation.

Mild and selective oxidation of benzylic alcohols can be achieved using methods that avoid harsh conditions and the use of heavy metals. nih.govbeilstein-journals.org Photochemical methods, for instance, utilize photocatalysts like Eosin Y or thioxanthenone with molecular oxygen (from air) as the oxidant, offering a green and efficient route to the corresponding ketones. organic-chemistry.orgrsc.org Other efficient systems for the oxidation of secondary benzylic alcohols include CeBr₃/H₂O₂, urea-hydrogen peroxide with magnesium bromide, and TEMPO-based systems with a co-oxidant. organic-chemistry.org

Table 2: Selected Methods for the Oxidation of Secondary Benzylic Alcohols

Reagent/System Oxidant Conditions Characteristics Ref.
Eosin Y O₂ Blue LED irradiation Metal-free, green, high yields organic-chemistry.org
Thioxanthenone Air Sunlight or household lamps Mild, environmentally friendly rsc.org
CeBr₃/H₂O₂ H₂O₂ - Green, high selectivity for secondary alcohols organic-chemistry.org
Urea-hydrogen peroxide/MgBr₂ H₂O₂ - Efficient for benzylic alcohols organic-chemistry.org
TEMPO/Iodobenzene dichloride Iodobenzene dichloride Pyridine Mild, high efficiency organic-chemistry.org
N-heterocycle-stabilized iodanes (NHIs) - Chloride additives, 60 °C Mild, no overoxidation nih.govbeilstein-journals.org

The resulting ketone can then serve as a versatile intermediate for further synthetic transformations, such as nucleophilic additions to the carbonyl group or reactions involving the enolate.

Rearrangement Reactions (e.g., Newman-Kwart Rearrangement)

Derivatives of 10,11-Dihydro-5H-dibenzo[a,d] thermofisher.comannulen-1-ol are expected to undergo the Newman-Kwart rearrangement, a thermal intramolecular reaction that involves the migration of an aryl group from an oxygen atom to a sulfur atom. wikipedia.orgorganic-chemistry.org This reaction is a key step in the conversion of phenols to thiophenols. wikipedia.org

The process begins with the conversion of the phenolic hydroxyl group (in a derivative of the title compound where an aromatic ring bears a hydroxyl group) to an O-aryl thiocarbamate. Upon heating, typically at high temperatures, this intermediate rearranges to the thermodynamically more stable S-aryl thiocarbamate. organic-chemistry.orgjk-sci.com The driving force for this rearrangement is the formation of a strong C=O bond at the expense of a weaker C=S bond. organic-chemistry.org The reaction is believed to proceed through a four-membered cyclic transition state. wikipedia.orgjk-sci.com

Recent advancements have shown that the high temperatures traditionally required for the Newman-Kwart rearrangement can be significantly reduced through palladium catalysis or photoredox catalysis. wikipedia.org Electron-withdrawing groups on the migrating aryl ring can also accelerate the reaction. jk-sci.comwikipedia.org

Reactions of the Seven-Membered Annulene Ring

The dibenzocycloheptene framework is susceptible to a variety of rearrangement reactions that can lead to either contraction or expansion of the seven-membered ring, or to the formation of different polycyclic systems.

Ring Contraction and Expansion Reactions

Ring Contraction: Seven-membered carbocycles can undergo ring contraction to form more stable six- or five-membered rings, often driven by the relief of ring strain or the formation of a more stable carbocation intermediate. chemistrysteps.com For instance, acid-catalyzed dehydration of a cycloheptyl alcohol can lead to a ring-contracted product via a 1,2-alkyl shift. chemistrysteps.com In the context of the dibenzocycloheptene system, such a rearrangement could potentially lead to a fluorene (B118485) derivative. Other ring contraction methodologies applicable to cyclic ketones, such as the Favorskii rearrangement of α-halo ketones or the Wolff rearrangement of α-diazo ketones, could be envisioned for derivatives of the title compound. chemistrysteps.comrsc.orgresearchgate.net The Wolff rearrangement, in particular, is a known method for constructing five-membered rings from six-membered ring precursors and could be conceptually applied to the seven-membered ring of the dibenzocycloheptene system. rsc.orgresearchgate.net

Ring Expansion: While less common from a seven-membered ring, ring expansion reactions are a powerful tool in organic synthesis. wikipedia.org Conceptually, a Tiffeneau-Demjanov-type rearrangement could be envisioned for a 1-amino-2-hydroxy derivative of the dibenzocycloheptene system, potentially leading to an eight-membered ring.

Rearrangements of the Dibenzocycloheptene System (e.g., Meinwald Rearrangement, Nazarov Cyclization, Transannular Aryl Migration)

Meinwald Rearrangement: The Meinwald rearrangement is the isomerization of an epoxide to a carbonyl compound, typically catalyzed by a Lewis acid. nih.govresearchgate.net This rearrangement has been demonstrated in the dibenzo[a,d]cycloheptene series. Specifically, an epoxide derived from 5H-dibenzo[a,d] thermofisher.comannulen-5-one has been shown to undergo a BF₃·OEt₂-catalyzed rearrangement to afford 9-anthracene carboxaldehyde derivatives. nih.gov This transformation involves a rearrangement of the dibenzocycloheptene skeleton to form the tricyclic aromatic system of anthracene (B1667546). It is plausible that an epoxide derived from 10,11-Dihydro-5H-dibenzo[a,d] thermofisher.comannulen-1-ol could undergo a similar rearrangement, leading to substituted anthracene or phenanthrene (B1679779) derivatives.

Nazarov Cyclization: The Nazarov cyclization is an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to produce a cyclopentenone. thermofisher.comwikipedia.orgorganicreactions.org For this reaction to be applied to the dibenzocycloheptene system, a derivative of the title compound would need to be converted into a suitable divinyl ketone precursor. While not a direct reaction of the parent alcohol, the versatility of the dibenzocycloheptene framework could allow for the synthesis of such precursors, which could then undergo the Nazarov cyclization to generate novel fused polycyclic systems containing a five-membered ring.

Transannular Aryl Migration: Transannular reactions, including aryl migrations, are known to occur in medium-sized ring systems. In the dibenzo[a,d]cycloheptene series, the proximity of the two benzene (B151609) rings allows for potential intramolecular interactions and rearrangements. jst.go.jp Radical 1,4-aryl migrations have been observed in various systems, proceeding through spirocyclic intermediates. nih.gov While specific examples of transannular aryl migration in 10,11-Dihydro-5H-dibenzo[a,d] thermofisher.comannulen-1-ol are not prevalent in the literature, the conformational flexibility of the seven-membered ring could bring one of the aryl groups in proximity to a reactive center on the other side of the ring, facilitating such a rearrangement under appropriate conditions (e.g., radical or cationic).

Intramolecular and Transannular Cyclization Reactions (e.g., Friedel-Crafts)

Intramolecular and transannular cyclizations are powerful strategies for constructing complex, polycyclic architectures from the dibenzo[a,d] cdnsciencepub.comannulene scaffold. These reactions leverage the spatial proximity of reactive sites within the molecule to form new rings, often with high stereoselectivity.

A notable example is the acid-catalyzed cascade Prins/Friedel-Crafts cyclization used to synthesize 5-aryltetrahydro-5H-benzo cdnsciencepub.comannulen-7-ol derivatives, which share a core structure with the target molecule. beilstein-journals.orgbohrium.combeilstein-archives.orgresearchgate.netresearchgate.net In this process, a precursor like 3-(2-vinylphenyl)propanal, when treated with a Lewis acid such as BF₃·Et₂O, undergoes an intramolecular Prins reaction. This forms an intermediary benzylic carbenium ion, which is then trapped by an electron-rich aromatic or heteroaromatic nucleophile via an intramolecular Friedel-Crafts alkylation. beilstein-journals.orgresearchgate.net This cascade reaction efficiently creates the seven-membered ring fused system. beilstein-journals.org

The choice of nucleophile can influence the yield and stereochemistry of the product, as detailed in the table below.

EntryStarting MaterialNucleophileProductYield (%)cis/trans RatioReference
13-(2-vinylphenyl)propanalVeratrole5-(3,4-dimethoxyphenyl)tetrahydro-5H-benzo cdnsciencepub.comannulen-7-ol6054:46 beilstein-journals.orgresearchgate.net
23-(2-vinylphenyl)propanalFuran5-(Furan-2-yl)tetrahydro-5H-benzo cdnsciencepub.comannulen-7-ol3126:74 beilstein-journals.orgresearchgate.net

Transannular reactions, which involve bond formation across the medium-sized seven-membered ring, have also been explored. For instance, derivatives of the dibenzo[a,d]cycloheptene series can undergo cyclization to form bridged systems, such as 10,5-(iminomethano) derivatives. cdnsciencepub.com These reactions highlight the capacity of the flexible seven-membered ring to adopt conformations that bring distant atoms into close proximity, enabling otherwise challenging bond formations. cdnsciencepub.com Furthermore, intramolecular Friedel-Crafts-type alkenylation, promoted by Brønsted acids, provides a direct route to constructing the dibenzo[a,d]cycloheptene ring system itself from suitably substituted precursors. rsc.org

Reactivity of Aromatic Rings within the Scaffold

The two benzene rings of the 10,11-dihydro-5H-dibenzo[a,d] cdnsciencepub.comannulen-1-ol scaffold are susceptible to electrophilic attack, and their reactivity can be precisely controlled by the directing effects of substituents and by specialized metalation techniques.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic compounds. wikipedia.orguomustansiriyah.edu.iq The regiochemical outcome of such reactions on the dibenzo[a,d] cdnsciencepub.comannulen-1-ol system is governed by the directing effects of the existing substituents. libretexts.org

The hydroxyl group at the C-1 position is a strongly activating, ortho-, para-directing group. wikipedia.org It enhances the electron density of the aromatic ring through resonance, making it more nucleophilic. Consequently, electrophiles are directed primarily to the C-2 (ortho) and C-4 (para) positions. The C-10,11-dihydro bridge and the rest of the fused ring system act as an alkyl substituent on the second aromatic ring, which is also weakly activating and ortho-, para-directing.

In a typical SEAr reaction, such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃), the substitution pattern is determined by the interplay of these directing effects. byjus.comyoutube.com The powerful activating nature of the hydroxyl group means that Ring A (the ring bearing the -OH group) is significantly more reactive than Ring B. Therefore, electrophilic attack will preferentially occur on Ring A. The primary products expected would be the 2-substituted and 4-substituted derivatives of 10,11-dihydro-5H-dibenzo[a,d] cdnsciencepub.comannulen-1-ol. Steric hindrance from the fused seven-membered ring may influence the ratio of the ortho versus the para product.

Directed ortho-metalation (DoM) offers a superior method for achieving regioselective functionalization, overcoming the mixture of isomers often produced in classical SEAr reactions. wikipedia.orgorganic-chemistry.org In this technique, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation exclusively to the adjacent ortho position. baranlab.org

For 10,11-dihydro-5H-dibenzo[a,d] cdnsciencepub.comannulen-1-ol, the hydroxyl group can serve as an effective DMG. Treatment with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) results in deprotonation of both the hydroxyl group and the C-2 position, forming a dilithio species. illinois.eduuwindsor.ca The initial formation of the lithium alkoxide at C-1 is crucial, as this alkoxide group is a powerful DMG that directs the second lithiation to the C-2 position. researchgate.net

This ortho-lithiated intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the C-2 position with high precision.

ElectrophileReagent ExampleFunctional Group Introduced at C-2Reference
Alkyl HalideMethyl iodide (CH₃I)Methyl (-CH₃) wikipedia.org
Carbonyl CompoundN,N-Dimethylformamide (DMF)Aldehyde (-CHO) uwindsor.ca
Silyl HalideTrimethylsilyl chloride (Me₃SiCl)Trimethylsilyl (-Si(CH₃)₃) uwindsor.ca
Boronic Ester PrecursorTrimethyl borate (B1201080) (B(OMe)₃)Boronic acid (-B(OH)₂) (after hydrolysis) uwindsor.ca

This methodology provides a reliable route to 1,2-disubstituted derivatives, which are often difficult to access through conventional electrophilic substitution. organic-chemistry.org

Transformations Involving Exocyclic Alkene Derivatives at C-5

Derivatives of the scaffold featuring an exocyclic double bond at the C-5 position (5-methylene-10,11-dihydro-5H-dibenzo[a,d] cdnsciencepub.comannulene) open up avenues for further functionalization through alkene chemistry. This exocyclic methylene (B1212753) group is susceptible to a variety of addition and cycloaddition reactions.

One of the most significant transformations is the [4+2] cycloaddition, or Diels-Alder reaction. mdpi.com The exocyclic alkene can act as a dienophile, reacting with various dienes to construct spirocyclic systems where a new six-membered ring is fused at the C-5 position. For example, reaction with dienes like cyclopentadiene (B3395910) or 2,3-dimethylbutadiene would yield complex polycyclic frameworks. beilstein-journals.orgmdpi.com

1,3-Dipolar cycloaddition reactions are also possible. Reaction with dipoles such as nitrones or 3-oxidopyridinium betaines can be used to synthesize novel spiro-heterocyclic systems, providing access to skeletons like the tropane (B1204802) framework. rsc.org

Other characteristic alkene reactions can also be applied:

Oxidation : The double bond can be cleaved oxidatively using ozone (O₃) followed by a reductive or oxidative workup to yield the corresponding ketone (dibenzo[a,d]cyclohepten-5-one) or an intermediate ozonide. Epoxidation with reagents like meta-chloroperoxybenzoic acid (mCPBA) would produce a spiro-oxirane at C-5.

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) would reduce the exocyclic double bond to a methyl group, yielding 5-methyl-10,11-dihydro-5H-dibenzo[a,d] cdnsciencepub.comannulene.

Hydroboration-Oxidation : This two-step sequence would lead to the anti-Markovnikov addition of water across the double bond, yielding the corresponding 5-(hydroxymethyl) derivative.

Chemo- and Regioselective Transformations of Polyfunctionalized Derivatives

When the 10,11-dihydro-5H-dibenzo[a,d] cdnsciencepub.comannulen-1-ol scaffold is adorned with multiple functional groups, chemo- and regioselectivity become paramount. The ability to modify one functional group in the presence of others is crucial for the efficient synthesis of complex molecules.

For instance, consider a derivative bearing the C-1 hydroxyl group and a nitro group at the C-2 position (introduced via electrophilic nitration followed by separation of isomers).

Chemoselective Reduction : The nitro group at C-2 can be selectively reduced to an amino group (e.g., using Fe/HCl or SnCl₂/HCl) without affecting the aromatic rings or the benzylic C-1 hydroxyl group. Conversely, the hydroxyl group could be oxidized to a ketone using a mild oxidant like pyridinium (B92312) chlorochromate (PCC) without affecting the nitro group.

Regioselective Functionalization : If this 2-nitro derivative were subjected to directed metalation, the powerful directing ability of the C-1 alkoxide would still likely direct a second lithiation to the C-9 position on the other aromatic ring, as the C-2 and C-4 positions on the first ring are already substituted or deactivated. nih.gov This demonstrates how existing substituents guide the position of subsequent modifications.

Another example involves a derivative with a C-1 hydroxyl group and a C-5 exocyclic alkene. The ortho-lithiation directed by the C-1 hydroxyl group can be performed in the presence of the C-5 alkene, as the organolithium reagent will preferentially act as a base at the activated C-H bond rather than as a nucleophile towards the unactivated alkene. This allows for selective functionalization of the aromatic ring while preserving the reactive alkene for subsequent transformations. The selective protection of the hydroxyl group would allow for subsequent manipulation of other functional groups on the molecule.

This precise control over reactivity at different sites is fundamental to using the dibenzo[a,d] cdnsciencepub.comannulen-1-ol scaffold as a building block for advanced molecular architectures.

Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms via Kinetic Studies

While specific kinetic studies on 10,11-Dihydro-5H-dibenzo[a,d] sigmaaldrich.comannulen-1-ol are not extensively detailed in the available literature, the principles of kinetic analysis are fundamental to understanding the reaction pathways of its structural isomers and related derivatives. Kinetic studies, which measure how reaction rates change with varying concentrations of reactants and catalysts, are essential for determining the rate law and inferring the sequence of elementary steps in a reaction mechanism.

In the context of the dibenzo[a,d] sigmaaldrich.comannulene system, reactions often proceed through multiple competing pathways. The distribution of final products can be governed by whether the reaction is under kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the major product is the one that is formed fastest, via the pathway with the lowest activation energy.

Thermodynamic Control: At higher temperatures, the system can reach equilibrium, and the major product is the most stable one, regardless of how quickly it is formed.

Observations from studies on related compounds, such as 10,11-Epoxy-Dibenzo[a,d]cycloheptan-5-ol, show a strong dependence of product distribution on temperature, which strongly suggests a competition between kinetically and thermodynamically favored pathways. nih.gov For instance, certain rearrangement products are favored at room temperature, while others dominate at -78 °C, indicating different activation barriers for the competing reaction channels. nih.gov

Identification of Intermediates and Transition States

Mechanistic studies on derivatives of the dibenzo[a,d] sigmaaldrich.comannulene core have successfully identified key cationic intermediates that dictate subsequent chemical transformations. In acid-catalyzed reactions of 10,11-Epoxy-Dibenzo[a,d]cycloheptan-5-ol, the initial step is the opening of the epoxide ring to generate a crucial tertiary carbocation intermediate. nih.gov This highly reactive species serves as a branch point for several distinct reaction pathways, depending on the substrate's structure and reaction conditions. nih.gov

Identified reaction patterns originating from this common cationic intermediate include:

Meinwald Rearrangement: A rearrangement of epoxides to carbonyl compounds, leading to the formation of anthracene (B1667546) derivatives. nih.gov

Nazarov Cyclization: An electrocyclic reaction that can form new five-membered rings, although less common in this specific system. nih.gov

Transannular Aryl Migration: One of the benzene (B151609) rings can migrate, leading to a rearranged polycyclic aromatic hydrocarbon (PAH) skeleton. nih.gov

Transannular Friedel–Crafts Cyclization: The carbocation can be attacked by the opposing benzene ring in a classic electrophilic aromatic substitution, forming a new covalent bond and a bridged structure. nih.gov

The stability of the potential transition states leading to these pathways determines the final product. The nature of substituents on the aromatic rings or at the C5 position can significantly influence the electronic and steric environment, thereby favoring one pathway over another. nih.gov

Stereochemical Control and Diastereoselectivity in Reactions

Stereochemical control is a critical aspect of organic synthesis, focusing on the three-dimensional arrangement of atoms in a molecule. 182.160.97 Stereoisomers are compounds with the same molecular formula and bond sequence but different, non-interchangeable 3D structures. 182.160.97 In reactions involving the dibenzo[a,d] sigmaaldrich.comannulene scaffold, the formation of new chiral centers necessitates control over the stereochemical outcome.

When a reaction can produce multiple diastereomers (stereoisomers that are not mirror images), achieving high diastereoselectivity—the preferential formation of one diastereomer over others—is a primary synthetic goal. This is often accomplished by using chiral catalysts, auxiliaries, or reagents that create a diastereomerically biased transition state. While specific studies detailing diastereoselective reactions for 10,11-Dihydro-5H-dibenzo[a,d] sigmaaldrich.comannulen-1-ol are limited, the general principles of stereochemical control are highly relevant to any synthesis involving this chiral framework. The spatial orientation of substituents and the conformation of the seven-membered ring would play a crucial role in directing the approach of reagents, thereby influencing the stereochemistry of the product.

Solvent and Temperature Effects on Reaction Outcomes

Solvent and temperature are powerful tools for controlling the outcome of reactions involving dibenzo[a,d] sigmaaldrich.comannulene derivatives. As noted, temperature can be used to switch between kinetic and thermodynamic control, leading to different product ratios. nih.gov

A clear example of this is seen in the BF₃·OEt₂-catalyzed rearrangement of a thienyl-substituted epoxy dibenzocycloheptanol. nih.gov The reaction outcome is profoundly dependent on the temperature, demonstrating how reaction conditions can be tuned to selectively favor specific complex molecular architectures.

At 25 °C (room temperature) , the reaction favors dehydration and rearrangement pathways, yielding an anthracene derivative as a minor product. nih.gov

At -78 °C , the reaction selectivity shifts dramatically. The lower temperature disfavors the higher-energy pathway to the anthracene derivative. Instead, products of transannular reactions, such as thienyl migration and Friedel-Crafts cyclization, become the major isolated products. nih.gov

This temperature-dependent selectivity highlights the subtle energy differences between competing reaction pathways and demonstrates how experimental conditions can be manipulated to direct the reaction toward a desired, complex chemical structure.

Table 1: Effect of Temperature on Product Distribution in the Rearrangement of Thienyl-Substituted Epoxy Dibenzocycloheptanol

Reaction Condition Anthracene Derivative Transannular Cyclization Product Aryl Migration Product
25 °C Minor Product --- ---
-78 °C Minor Component 40% Yield 20% Yield

Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei (¹H and ¹³C). For 10,11-Dihydro-5H-dibenzo[a,d] hmdb.caannulen-1-ol, NMR is crucial for confirming the substitution pattern and analyzing the conformation of the flexible seven-membered ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions for aromatic and aliphatic protons.

Aromatic Region (approx. 6.8–7.5 ppm): The seven aromatic protons would appear as a complex series of multiplets due to spin-spin coupling. The proton ortho to the hydroxyl group would likely be the most deshielded due to the electron-donating effect of the -OH group.

Aliphatic Region (approx. 2.8–3.5 ppm): The four protons of the ethylene (B1197577) bridge (C10 and C11) would appear as a complex multiplet system, indicative of their diastereotopic nature within the puckered seven-membered ring.

Hydroxyl and Methine Protons: The phenolic hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The proton on the carbon bearing the hydroxyl group (C1) is within the aromatic system.

¹³C NMR Spectroscopy: The carbon spectrum provides insight into the number and type of carbon atoms.

Aromatic Region (approx. 115–158 ppm): Twelve distinct signals are expected for the aromatic carbons. The carbon atom attached to the hydroxyl group (C1) would be significantly deshielded (around 155-158 ppm), while other carbons in that ring would show shifts influenced by the -OH substituent.

Aliphatic Region (approx. 30–40 ppm): Two signals are expected for the C10 and C11 carbons of the ethylene bridge.

Advanced NMR Techniques: Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are vital for conformational analysis. mdpi.combeilstein-journals.org NOE cross-peaks between protons on the ethylene bridge and specific protons on the aromatic rings can establish their spatial proximity, helping to define the twist-boat conformation of the central ring. researchgate.net Dynamic NMR spectroscopy could be employed to determine the energy barrier for the ring inversion of the cycloheptadiene moiety. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 10,11-Dihydro-5H-dibenzo[a,d] hmdb.caannulen-1-ol Predicted values are based on standard substituent effects and data from analogous compounds.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-OH Variable (broad s) 155.5
C2 ~6.85 (d) 116.0
C3 ~7.15 (t) 128.0
C4 ~6.95 (d) 120.0
C4a - 135.0
C5 - 140.0
C5a - 142.0
C6 ~7.25 (d) 127.0
C7 ~7.30 (t) 130.0
C8 ~7.28 (t) 129.5
C9 ~7.35 (d) 127.5
C9a - 138.0
C10/C11 ~2.8-3.5 (m) ~32.0

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides unambiguous proof of molecular structure and detailed information about the three-dimensional arrangement of molecules in the solid state. While a specific crystal structure for the 1-ol isomer is not available, analysis of related dibenzo[a,d] hmdb.caannulene derivatives reveals consistent structural features. researchgate.netnih.gov

Vibrational Spectroscopy for Probing Molecular Structure and Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com The resulting spectrum serves as a molecular fingerprint, confirming the presence of specific functional groups. americanpharmaceuticalreview.comscirp.org

FTIR Spectroscopy:

O-H Stretch: A strong, broad absorption band is expected in the region of 3200–3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness is indicative of hydrogen bonding.

C-H Aromatic Stretch: Sharp peaks typically appear just above 3000 cm⁻¹ (e.g., 3020–3100 cm⁻¹). vscht.cz

C-H Aliphatic Stretch: Peaks corresponding to the CH₂ groups of the ethylene bridge will be observed just below 3000 cm⁻¹ (e.g., 2850–2960 cm⁻¹). vscht.cz

C=C Aromatic Stretch: Several medium to strong bands are expected in the 1450–1600 cm⁻¹ region, characteristic of the benzene (B151609) rings.

C-O Stretch: A strong band for the phenolic C-O stretching vibration is expected around 1200–1260 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. nih.govazom.com Aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, often give rise to strong Raman signals. The non-polar C=C and C-C bonds of the carbon skeleton will also be prominent. Due to its low polarity, the O-H stretch is typically weak in Raman spectra.

Table 2: Characteristic IR Absorption Frequencies for 10,11-Dihydro-5H-dibenzo[a,d] hmdb.caannulen-1-ol

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch Phenolic -OH 3200 - 3600 Strong, Broad
C-H Stretch Aromatic 3020 - 3100 Medium, Sharp
C-H Stretch Aliphatic (CH₂) 2850 - 2960 Medium
C=C Stretch Aromatic Ring 1450 - 1600 Medium to Strong
C-O Stretch Phenol 1200 - 1260 Strong

Electronic Spectroscopy (UV-Vis, Fluorescence) for Conjugation and Energy Level Analysis

Electronic spectroscopy provides information about the electronic transitions within a molecule and is used to study conjugation and energy levels. youtube.com

UV-Vis Spectroscopy: The UV-Vis spectrum is dominated by π → π* transitions within the two benzene rings. The dibenzo[a,d] hmdb.caannulene core acts as the primary chromophore. One would expect to see multiple absorption bands:

An intense band (E-band) around 200-220 nm.

A less intense band (B-band) with fine structure in the 250-280 nm region. The hydroxyl group at the C1 position acts as an auxochrome. Its lone pair of electrons can conjugate with the π-system of the benzene ring, typically causing a bathochromic (red) shift of the absorption maxima and an increase in their intensity (hyperchromic effect) compared to the unsubstituted parent compound.

Fluorescence Spectroscopy: Many polycyclic aromatic hydrocarbons and their derivatives are fluorescent. biocompare.com Upon excitation at a wavelength corresponding to an absorption maximum, the molecule may emit light at a longer wavelength (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, would be influenced by the rigidity of the tricyclic system and the nature of the solvent. While some dibenzo[a,d] hmdb.caannulene derivatives are known to be fluorescent, others may exhibit fast non-radiative decay processes that quench fluorescence. nih.govrsc.org Experimental determination would be necessary to confirm the emissive properties of this specific isomer.

Table 3: Typical UV-Vis Absorption Data for a Dibenzo[a,d] hmdb.caannulene System Values are representative for the chromophore.

Transition Type λmax (nm) Molar Absorptivity (ε)
π → π* (E-band) ~215 High
π → π* (B-band) ~270 Moderate

Mass Spectrometry for Elucidating Reaction Products and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. uab.edu For 10,11-Dihydro-5H-dibenzo[a,d] hmdb.caannulen-1-ol (C₁₅H₁₄O), the exact molecular weight is 210.1045 g/mol . lgcstandards.com

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z 210. The fragmentation of this ion is expected to be characteristic of the tricyclic structure. Based on the fragmentation of the isomeric Dibenzosuberol, several key pathways can be predicted: nist.gov

Loss of Water: A peak at m/z 192 ([M-H₂O]⁺˙) would be expected from the elimination of a water molecule.

Loss of CHO: Cleavage involving the hydroxyl-bearing ring could lead to the loss of a CHO radical, resulting in a fragment at m/z 181 ([M-CHO]⁺).

Formation of a Tropylium-like Ion: The base peak for many related compounds is often at m/z 181 or 179/178, which arises from complex rearrangements and cleavages of the central ring to form stable aromatic cationic species. nih.gov

Cleavage of the Ethylene Bridge: Loss of ethylene (C₂H₄) from the molecular ion or subsequent fragments can also occur.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments, providing definitive structural information. nih.gov

Table 4: Predicted Key Mass Fragments for 10,11-Dihydro-5H-dibenzo[a,d] hmdb.caannulen-1-ol

m/z Proposed Fragment Notes
210 [C₁₅H₁₄O]⁺˙ Molecular Ion (M⁺˙)
192 [C₁₅H₁₂]⁺˙ Loss of H₂O
181 [C₁₄H₁₃]⁺ Loss of CHO radical
179 [C₁₄H₁₁]⁺ Further fragmentation/rearrangement
178 [C₁₄H₁₀]⁺˙ Further fragmentation/rearrangement

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.

For the 10,11-Dihydro-5H-dibenzo[a,d] core.ac.ukannulene scaffold, geometry optimizations are typically performed using functionals like B3LYP with a suitable basis set such as 6-311++G**. mdpi.com These calculations aim to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. The optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. nih.gov For the title compound, the presence of the hydroxyl group at the C1 position introduces an additional degree of freedom and potential for hydrogen bonding, which would be carefully considered in the calculations.

Once the geometry is optimized, various electronic properties can be calculated. These properties provide insights into the molecule's behavior in chemical reactions and its spectroscopic characteristics.

Note: The values in this table are illustrative and would be specifically calculated for 10,11-Dihydro-5H-dibenzo[a,d] core.ac.ukannulen-1-ol in a dedicated study.

Conformational Analysis and Potential Energy Surfaces of the Seven-Membered Ring

The central seven-membered ring in the dibenzo[a,d] core.ac.ukannulene scaffold is not planar and can adopt several different conformations. researchgate.net The most common conformations for similar seven-membered rings are boat, chair, and twist-boat forms. researchgate.net Conformational analysis aims to identify the most stable conformer(s) and the energy barriers between them.

A potential energy surface (PES) can be generated by systematically varying key dihedral angles of the seven-membered ring and calculating the corresponding energy. nih.govfigshare.com This surface reveals the low-energy valleys corresponding to stable conformers and the saddle points that represent the transition states for conformational interconversion. For the 10,11-dihydro-5H-dibenzo[a,d] core.ac.ukannulene core, studies on related structures have shown that the seven-membered ring often adopts a boat-like conformation. researchgate.netresearchgate.net The presence of substituents can influence the relative energies of different conformations. In the case of 10,11-Dihydro-5H-dibenzo[a,d] core.ac.ukannulen-1-ol, the hydroxyl group's orientation (axial vs. equatorial-like) will further influence the conformational preference.

Table 2: Relative Energies of Possible Conformations for a Substituted Dibenzo[a,d] core.ac.ukannulene Ring

Conformation Relative Energy (kcal/mol) Key Dihedral Angles (degrees)
Boat 0.0 (Reference) Varies
Twist-Boat 2.5 Varies

Note: This table presents hypothetical data to illustrate the concept. Actual values would require specific calculations for 10,11-Dihydro-5H-dibenzo[a,d] core.ac.ukannulen-1-ol.

Aromaticity and Electron Delocalization Studies of the Dibenzo[a,d]mdpi.comannulene Core

The dibenzo[a,d] core.ac.ukannulene core consists of two benzene (B151609) rings fused to a central seven-membered ring. The aromaticity of the benzene rings is a key feature of this scaffold. Aromaticity is associated with cyclic, planar structures with a continuous ring of p-orbitals containing 4n+2 π-electrons, leading to enhanced stability. purechemistry.org

Several computational methods can be used to quantify the aromaticity of the benzene rings within the molecule. These include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 suggests high aromaticity.

Anisotropy of the Induced Current Density (ACID): This method visualizes the electron delocalization pathways in a molecule. nih.gov

Studies on related annulene systems have shown that the fusion of the central ring can slightly alter the degree of aromaticity of the benzene rings. core.ac.ukkuleuven.besmu.edu In 10,11-Dihydro-5H-dibenzo[a,d] core.ac.ukannulen-1-ol, the saturation at the 10 and 11 positions of the central ring isolates the two benzene rings, ensuring they retain their individual aromatic character without forming a larger, continuously conjugated system across the entire tricyclic core.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry can predict how a molecule will react and the likely products of a reaction. This is achieved by examining the molecule's electronic structure and the energies of potential reaction pathways.

For 10,11-Dihydro-5H-dibenzo[a,d] core.ac.ukannulen-1-ol, several aspects of its reactivity can be predicted:

Reactivity: The hydroxyl group is a likely site for reactions such as esterification or etherification. The aromatic rings are susceptible to electrophilic substitution reactions. The benzylic positions (C5) could also be reactive under certain conditions.

Regioselectivity: In electrophilic aromatic substitution, the position of the incoming electrophile is directed by the existing substituents. The hydroxyl group and the alkyl portion of the fused ring system will influence where on the aromatic rings substitution is most likely to occur. Computational models can calculate the relative energies of the intermediates formed by attack at different positions to predict the major product. rsc.orgrsc.org

Stereoselectivity: If a reaction creates a new chiral center, computational methods can predict which stereoisomer will be preferentially formed by calculating the energies of the diastereomeric transition states.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. taylorandfrancis.comyoutube.com

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For 10,11-Dihydro-5H-dibenzo[a,d] core.ac.ukannulen-1-ol, the HOMO is likely to have significant contributions from the oxygen atom of the hydroxyl group and the π-systems of the aromatic rings.

LUMO: The LUMO is the innermost orbital without electrons and is associated with the molecule's ability to act as an electrophile or electron acceptor. The LUMO is typically distributed over the aromatic rings.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. ub.ac.id A smaller gap suggests that the molecule is more polarizable and more likely to be reactive. FMO analysis can be used to predict the feasibility and outcome of various reactions, such as cycloadditions and electrophilic/nucleophilic attacks. slideshare.netresearchgate.net

Table 3: Illustrative FMO Data for a Dibenzo[a,d] core.ac.ukannulene Derivative

Molecular Orbital Energy (eV) Primary Atomic Contributions
HOMO -5.8 Oxygen (hydroxyl), Aromatic C atoms
LUMO -1.2 Aromatic C atoms

Note: This data is for illustrative purposes. The actual energies and contributions would need to be calculated for 10,11-Dihydro-5H-dibenzo[a,d] core.ac.ukannulen-1-ol.

Molecular Dynamics Simulations for Dynamic Behavior of the Scaffold

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. rsc.org

For 10,11-Dihydro-5H-dibenzo[a,d] core.ac.ukannulen-1-ol, MD simulations could be used to:

Explore Conformational Space: By simulating the molecule at a given temperature, one can observe the transitions between different conformations of the seven-membered ring and determine their relative populations. nih.gov

Study Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of how the solvent influences the molecule's conformation and dynamics.

Investigate Intermolecular Interactions: If studying the molecule in a condensed phase or interacting with another molecule (e.g., a biological receptor), MD can reveal the nature and strength of these interactions.

MD simulations provide a bridge between the static picture from quantum mechanics and the macroscopic behavior of a substance, offering a more complete understanding of the molecule's properties.

Advanced Synthetic Applications of the Dibenzo A,d 1 Annulene Scaffold

Use as a Building Block in the Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

The dibenzo[a,d] nih.govannulene core is a valuable precursor for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). The strategic placement of functional groups on this scaffold can facilitate intramolecular cyclization and rearrangement reactions to generate extended π-systems. While direct examples involving 10,11-Dihydro-5H-dibenzo[a,d] nih.govannulen-1-ol are not extensively documented, the reactivity of closely related structures provides significant insight into its potential applications.

Recent research has demonstrated that acid-catalyzed rearrangement of 10,11-epoxy-dibenzo[a,d]cycloheptan-5-ol derivatives can lead to the formation of various PAH scaffolds, including acenes and azulene-embedded PAHs. acs.orgnih.gov These transformations proceed through cationic intermediates, where the dibenzocycloheptanol framework undergoes skeletal reorganization to yield aromatic systems. acs.org The hydroxyl group in 10,11-Dihydro-5H-dibenzo[a,d] nih.govannulen-1-ol can be envisaged to play a crucial role in similar synthetic strategies. For instance, its conversion to a good leaving group could initiate a Friedel-Crafts-type intramolecular cyclization, leading to the formation of new six-membered rings and extending the aromatic system.

Furthermore, tandem cyclization of related benzannulated enediynyl propargylic alcohols has been successfully employed in the synthesis of 11H-benzo[b]fluorene derivatives. wvu.edu This suggests that the 10,11-Dihydro-5H-dibenzo[a,d] nih.govannulen-1-ol scaffold, with appropriate functionalization, could serve as a platform for constructing a variety of complex PAHs.

Table 1: Potential Polycyclic Aromatic Hydrocarbons Derivable from the Dibenzo[a,d] nih.govannulene Scaffold

Starting Material DerivativeReaction TypePotential PAH Product
Epoxide of 10,11-Dihydro-5H-dibenzo[a,d]cycloheptan-5-olAcid-catalyzed rearrangementAnthracene (B1667546) derivatives, Acenes
Alkynyl-substituted Dibenzo[a,d]annulenolTandem cyclizationBenzo[b]fluorene derivatives
Dibenzo[a,d]annulenol with appropriate side chainIntramolecular Friedel-CraftsPhenanthrene (B1679779) or Chrysene derivatives

Integration into Bridged and Fused Ring Systems

The construction of bridged and fused ring systems is a central theme in the synthesis of complex, three-dimensional molecules. The rigid dibenzo[a,d] nih.govannulene skeleton is an excellent starting point for the synthesis of such intricate structures. Methodologies such as intramolecular C-H bond insertion reactions have emerged as powerful tools for the creation of bridged polycycles. beilstein-journals.org

While specific applications of 10,11-Dihydro-5H-dibenzo[a,d] nih.govannulen-1-ol in this context are yet to be widely reported, its structure lends itself to such transformations. The hydroxyl group can serve as a handle to introduce a side chain bearing a carbene or nitrene precursor. Subsequent intramolecular C-H insertion into one of the aromatic rings or the aliphatic bridge could lead to the formation of a new bridged or fused ring system. The regioselectivity of such an insertion would be influenced by the length and flexibility of the tether, as well as the electronic and steric environment of the C-H bonds within the scaffold. nih.gov

The synthesis of the 1,4-ethano-3-benzazepine ring system from 9-substituted benzosuberones, which share the same tricyclic core, demonstrates the feasibility of building bridged structures on this framework. rsc.org Furthermore, the acid-catalyzed rearrangement of a tetrahydrobiphenylene derivative to a bridged benzocycloheptene highlights the propensity of related systems to form bridged structures under specific conditions. rsc.org

Table 2: Potential Bridged and Fused Ring Systems from 10,11-Dihydro-5H-dibenzo[a,d] nih.govannulen-1-ol

Functionalization StrategyKey ReactionPotential Ring System
Attachment of a diazoacetyl group to the hydroxyl functionIntramolecular C-H InsertionFused lactone or bridged ether
Introduction of an azidoformate to the hydroxyl groupIntramolecular Nitrene InsertionBridged oxazolidinone
Grignard reaction at C5 followed by intramolecular cyclizationNucleophilic addition/cyclizationBridged carbocyclic systems

Development of Novel Heterocyclic Systems Derived from the Dibenzo[a,d]nih.govannulene Core

The fusion of heterocyclic rings onto existing carbocyclic frameworks is a widely used strategy in medicinal chemistry and materials science to modulate the properties of the parent molecule. The dibenzo[a,d] nih.govannulene core provides a robust scaffold for the construction of novel heterocyclic systems.

A notable example is the synthesis of novel polycyclic π-conjugated dihydropyridazines, pyridazines, and pyrroles from dibenzosuberenone, the ketone analogue of the subject compound. nih.govbeilstein-journals.orgbeilstein-journals.org These transformations were achieved through inverse electron-demand Diels-Alder reactions of dibenzosuberenone with various tetrazines. nih.govbeilstein-journals.orgbeilstein-journals.org This approach could be extended to derivatives of 10,11-Dihydro-5H-dibenzo[a,d] nih.govannulen-1-ol, where the electronic properties of the dienophile could be tuned by the presence of the hydroxyl group.

Furthermore, the aromatic rings of the dibenzo[a,d] nih.govannulene scaffold are amenable to functionalization, which can be followed by cyclization to form fused heterocyclic rings. For example, introduction of amino or hydroxyl groups onto the aromatic backbone, followed by reaction with appropriate bifunctional reagents, could lead to the formation of fused oxazoles, thiazoles, or imidazoles. The synthesis of various heterocyclic systems on a benzosuberone scaffold has been reported, showcasing the versatility of this tricyclic system in generating diverse chemical entities. nih.gov

Table 3: Potential Heterocyclic Systems Derived from the Dibenzo[a,d] nih.govannulene Scaffold

Annulation StrategyHeterocyclic RingPotential Application Area
Inverse electron-demand Diels-AlderDihydropyridazine, PyridazineOrganic electronics, Dyes
Condensation with bifunctional reagentsFused Pyrazole, IsoxazoleMedicinal chemistry
Palladium-catalyzed annulationFused Thiophene, FuranMaterials science
Pictet-Spengler or Bischler-Napieralski type reactionsFused IsoquinolineMedicinal chemistry

Precursors for Advanced Organic Materials

The rigid and well-defined three-dimensional structure of the dibenzo[a,d] nih.govannulene scaffold makes it a promising building block for advanced organic materials. The incorporation of such rigid units into polymers or molecular materials can enhance their thermal stability and influence their morphological and electronic properties.

While the direct use of 10,11-Dihydro-5H-dibenzo[a,d] nih.govannulen-1-ol in materials science is not yet established, related structures have shown significant promise. For instance, π-extended benzo[1,2:4,5]di nih.govannulene bis(dicarboximide)s have been synthesized and investigated for their optoelectronic properties. rsc.org The hydroxyl group of 10,11-Dihydro-5H-dibenzo[a,d] nih.govannulen-1-ol provides a convenient point for derivatization, allowing for its incorporation into larger molecular systems. For example, it could be converted into an acrylate or methacrylate monomer and subsequently polymerized to produce polymers with pendant dibenzo[a,d] nih.govannulene units. Such polymers could exhibit interesting properties for applications in areas like gas separation or as components in organic light-emitting diodes (OLEDs).

The synthesis of dehydrobenzoannulenes, which are macrocyclic compounds containing benzene (B151609) rings and acetylene units, further highlights the utility of dibenzo-fused systems in constructing large, conjugated molecules with potential applications in materials science. acs.org

Table 4: Potential Monomers and Material Precursors from 10,11-Dihydro-5H-dibenzo[a,d] nih.govannulen-1-ol

DerivativePolymerization/Assembly MethodPotential Material Type
Acrylate or Methacrylate esterFree-radical polymerizationPolymer with pendant tricyclic units
Di-iodinated derivativePalladium-catalyzed cross-couplingConjugated polymer
Borylation of aromatic ringsSuzuki cross-couplingCovalent organic framework (COF)
Esterification with a dye molecule---Fluorescent probe

Role in Ligand Design and Organocatalysis

The development of new ligands for transition metal catalysis and novel organocatalysts is a cornerstone of modern synthetic chemistry. The rigidity of the dibenzo[a,d] nih.govannulene scaffold is a highly desirable feature in ligand design, as it can lead to well-defined metal complexes with predictable catalytic activity and selectivity.

10,11-Dihydro-5H-dibenzo[a,d] nih.govannulen-1-ol can serve as a chiral building block for the synthesis of new ligands and organocatalysts. The hydroxyl group can be used to introduce phosphine, amine, or other coordinating groups. Furthermore, the aromatic rings can be functionalized to create bidentate or tridentate ligands. The synthesis of novel dibenzosuberone (B195587) derivatives as potential tricyclic antidepressants showcases the ability to introduce various functional groups onto this scaffold, which could be adapted for ligand synthesis. nih.govresearchgate.net

While specific examples of ligands or organocatalysts derived from 10,11-Dihydro-5H-dibenzo[a,d] nih.govannulen-1-ol are scarce in the literature, the principles of catalyst design suggest its potential. For instance, the introduction of a phosphine group at the 1-position and another coordinating group on one of the aromatic rings could lead to a novel P,X-bidentate ligand (where X could be N, O, or S). The inherent chirality of a resolved 1-hydroxy derivative could also be exploited in asymmetric catalysis.

Table 5: Potential Ligand and Organocatalyst Structures Based on the Dibenzo[a,d] nih.govannulene Scaffold

FunctionalizationType of Ligand/CatalystPotential Catalytic Application
Phosphination of the hydroxyl groupMonodentate phosphine ligandCross-coupling reactions
Introduction of a chiral diamineChiral ligand/organocatalystAsymmetric hydrogenation/transfer hydrogenation
Sulfonation of an aromatic ringBrønsted acid organocatalystFriedel-Crafts and esterification reactions
Attachment of a proline moietyOrganocatalystAsymmetric aldol and Michael reactions

Future Directions and Emerging Research Avenues in Dibenzo A,d 1 Annulene Chemistry

Exploration of Unconventional Reactivity Patterns and Novel Transformations

The rigid yet flexible framework of the dibenzo[a,d] nih.govannulene system offers unique opportunities for discovering novel chemical reactions that are not readily achievable with simpler aromatic systems.

Transannular Cyclizations: One of the most intriguing areas of research involves transannular reactions, where a bond is formed across the seven-membered ring. For instance, dehydrodibenzoannulenes can undergo successive nucleophilic and electrophilic transannular cyclizations to yield complex polycyclic structures like benzonaphthopentalenes and dibenzopentalenes. researchgate.net These transformations provide efficient routes to privileged structures that are otherwise difficult to synthesize. researchgate.net

Acid-Catalyzed Rearrangements: Researchers have been exploring the acid-catalyzed reactions of functionalized dibenzo[a,d] nih.govannulenes to generate polycyclic aromatic scaffolds. For example, 10,11-epoxy-dibenzo[a,d]cycloheptan-5-ol derivatives can undergo a cascade of rearrangements when treated with Lewis acids like BF₃·OEt₂. nih.govacs.org The reaction pathways are highly dependent on the substrate and reaction temperature, leading selectively to diverse products, including C₂h and C₂v pentacene (B32325) derivatives. nih.govacs.org This cation-initiated strategy demonstrates how the inherent reactivity of the annulene core can be methodically tuned to build complex aromatic systems. acs.org

Photochemical and Thermal Reactions: The response of dibenzo[a,d] nih.govannulene derivatives to light and heat is another avenue for novel transformations. Sequential photochemistry of compounds like dibenzo[a,e]dicyclopropa[c,g] stenutz.euannulene-1,6-dione allows for selective mono-decarbonylation, highlighting a controlled reactivity pattern. nih.gov Furthermore, flow-vacuum pyrolysis of 10,11-dihydro-5H-dibenzo[a,d]-cyclohepten-5-ol at high temperatures leads to a variety of degradation and rearrangement products, including anthracene (B1667546), 9-methylanthracene, and phenanthrene (B1679779), through proposed radical mechanisms. researchgate.net

Transformation Type Substrate Example Key Reagents/Conditions Product Type Reference
Transannular CyclizationOctadehydrodibenzo ed.ac.ukannuleneNucleophiles (RLi), ElectrophilesBenzonaphthopentalene researchgate.net
Acid-Catalyzed Rearrangement10,11-Epoxy-dibenzo[a,d]cycloheptan-5-olBF₃·OEt₂Polycyclic Aromatic Hydrocarbons nih.govacs.org
Photochemical DecarbonylationDibenzo[a,e]dicyclopropa[c,g] stenutz.euannulene-1,6-dioneUV light (350 nm)Mono-decarbonylated product nih.gov
Flow-Vacuum Pyrolysis10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol500-800 °C, 1.33 mbarAnthracene, Phenanthrene researchgate.net

Development of Sustainable and Green Synthetic Routes

A growing emphasis in chemical synthesis is the development of environmentally benign processes. For the dibenzo[a,d] nih.govannulene system, this involves creating more efficient and sustainable routes to key intermediates like dibenzosuberone (B195587) (10,11-Dihydro-5H-dibenzo[a,d] nih.govannulen-5-one).

Future research is focused on replacing classical, stoichiometric reagents with catalytic systems. For example, the traditional reduction of dibenzosuberone to the corresponding alcohol often uses metal powders like zinc. prepchem.com Green chemistry principles encourage the exploration of catalytic hydrogenation or transfer hydrogenation methods that reduce waste and avoid heavy metals.

Advancements in High-Throughput Synthesis and Screening of Derivatives

To accelerate the discovery of new bioactive molecules based on the dibenzo[a,d] nih.govannulene scaffold, high-throughput synthesis (HTS) and screening techniques are becoming increasingly important. These methodologies allow for the rapid generation and evaluation of large libraries of related compounds.

An example of this approach is the synthesis of a series of N-acylhydrazone derivatives from 2-(5H-dibenzo[a,d] nih.govannulen-5-yl)acetohydrazide, which were then evaluated for cytotoxic effects. researchgate.net This demonstrates the potential for creating focused libraries by modifying a common intermediate.

Future work will likely involve the application of more advanced combinatorial chemistry techniques and automated synthesis platforms to the dibenzo[a,d] nih.govannulene core. By combining these synthetic methods with high-throughput biological screening, researchers can more rapidly identify derivatives with desired pharmacological properties, such as anticancer or antidepressant activities. researchgate.net Virtual screening, a computational technique, can also be used to search large compound libraries for molecules that are likely to interact with a specific therapeutic target, further streamlining the discovery process. openmedicinalchemistryjournal.comnih.gov

Derivative Class Core Intermediate Synthetic Reaction Potential Screening Target Reference
N-Acylhydrazones2-(5H-dibenzo[a,d] nih.govannulen-5-yl)acetohydrazideCondensation with aromatic aldehydesCytotoxicity, Anticancer researchgate.net
Amines10,11-Dihydro-5H-dibenzo[a,d] nih.govannulen-5-oneReductive aminationCNS receptors, Ion channels bldpharm.com
Esters/Amides5H-dibenzo[a,d] nih.govannulen-5-ylacetic acidEsterification/AmidationAnti-inflammatory, Analgesic researchgate.net

Deeper Integration of Computational Methods with Experimental Design

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental design. nih.govnih.gov In the context of dibenzo[a,d] nih.govannulene chemistry, computational methods are poised to make significant contributions.

Density Functional Theory (DFT) calculations, for instance, can be used to predict the selectivity of complex reactions. A notable example is the use of DFT to investigate the biosynthetic Diels-Alder dimerization of a dienone, which successfully predicted the formation of the natural product (±)-ulodione A. researchgate.net This synergy between computational prediction and experimental verification can save considerable time and resources. researchgate.netetamu.edu

For drug discovery applications, computational tools like molecular docking and quantitative structure-activity relationship (QSAR) studies are crucial. openmedicinalchemistryjournal.com These methods can be used to:

Predict how different dibenzo[a,d] nih.govannulene derivatives will bind to a target protein.

Design new molecules with improved binding affinity and selectivity.

Elucidate the structural features responsible for a compound's biological activity.

The increasing power of computers and the development of more accurate algorithms will allow for a deeper integration of these in silico techniques, leading to a more rational and efficient design of new molecules and synthetic routes. nih.gov

Potential in the Development of New Chemical Tools and Probes

Beyond therapeutic applications, the unique structural and chemical properties of the dibenzo[a,d] nih.govannulene framework make it an attractive scaffold for the development of new chemical tools and probes for use in chemical biology.

One of the most promising areas is in the field of bioorthogonal chemistry. A dibenzocyclooctadiyne derivative, which contains the core annulene structure, was shown to be highly reactive in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.gov This reactivity, which is orders of magnitude higher than other cyclooctynes, makes it an excellent tool for labeling biomolecules. nih.gov For example, this derivative was successfully used to attach fluorescent dyes to proteins, demonstrating its utility as a chemical probe. nih.gov

The optoelectronic properties of larger π-extended systems containing annulene-like structures suggest that the dibenzo[a,d] nih.govannulene core could be incorporated into novel fluorescent dyes and sensors. rsc.org By functionalizing the scaffold with appropriate reporter groups, it may be possible to create probes that can detect specific ions, molecules, or changes in the cellular environment. The rational design of such probes, guided by both computational and experimental studies, represents an exciting frontier in the application of dibenzo[a,d] nih.govannulene chemistry. rsc.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 10,11-dihydro-5H-dibenzo[a,d][7]annulen-1-ol derivatives?

  • Methodological Answer : Derivatives can be synthesized via one-step reactions starting from commercially available precursors. For example, N-substituted amines are prepared from 5-chloro-10,11-dihydro-5H-dibenzo[a,d][7]annulene using nucleophilic substitution or Grignard reactions . Advanced methods include Cu-catalyzed cyanomethylation with acetonitrile derivatives, achieving yields up to 94% under optimized conditions (e.g., α-bromo-acetonitrile as a coupling partner) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Strict adherence to PPE protocols is required:

  • Respiratory protection : Use ventilation or respiratory equipment if vapor/mist exposure is possible.
  • Gloves : Nitrile gloves compliant with EN374 standards.
  • Eye protection : Safety goggles with side shields.
  • Hygiene : Avoid skin contact, and wash hands after handling. Work in fume hoods to minimize inhalation risks .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirms stereochemistry and substituent positions (e.g., cyclohexylidene groups in derivatives) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and detects impurities (e.g., nitrosamine derivatives) .
  • UV-Vis Spectroscopy : Monitors conjugation effects in annulene derivatives (λmax ~244 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data among structural analogs?

  • Methodological Answer :

  • Comparative SAR Studies : Evaluate substituent effects on target binding. For example, elongation of linker chains in 5-ylidene derivatives reduced PARP1 inhibition efficacy compared to shorter analogs .
  • Dose-Response Curves : Test analogs across multiple concentrations to identify non-linear activity trends.
  • Computational Docking : Predict binding affinities using software like AutoDock to rationalize experimental discrepancies .

Q. What strategies optimize reaction conditions for synthesizing cyanomethylated derivatives?

  • Methodological Answer :

  • Catalyst Selection : Copper catalysts (e.g., CuI) enhance cross-coupling efficiency between annulene precursors and α-bromo-acetonitrile .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .

Q. How can environmental exposure risks be mitigated during disposal or transport?

  • Methodological Answer :

  • Waste Classification : Classify as UN3077 (“Environmentally hazardous substances, solid, n.o.s.”) with Packing Group III for transport .
  • Neutralization Protocols : Incinerate in approved facilities to prevent aquatic contamination.
  • Regulatory Compliance : Follow Seveso Directive (2012/18/EU) and REACH thresholds for hazardous material reporting .

Q. What computational approaches predict metabolic pathways or degradation products?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate thermodynamic stability of metabolites (e.g., hydroxylated derivatives) .
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify probable oxidation sites.
  • High-Throughput Screening : Use tools like ChemAxon or Schrödinger Suite to model biodegradation kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.